Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid
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Overview
Description
Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid is a peptide composed of five amino acids: glycine, phenylalanine, alanine, glycine, and aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC, facilitating its reaction with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA, exposing the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the side chains of amino acids like phenylalanine and aspartic acid.
Reduction: Reductive conditions can affect disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or dithiothreitol.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the peptide.
Scientific Research Applications
Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide with similar structural features.
Glycyl-L-alanyl-L-phenylalanine: A tripeptide with comparable amino acid composition.
Glycyl-L-aspartic acid: A dipeptide with a similar functional group arrangement.
Uniqueness
Glycyl-L-phenylalanyl-L-alanylglycyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer peptide chain allows for more complex interactions and functions compared to shorter peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
823232-96-8 |
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Molecular Formula |
C20H27N5O8 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H27N5O8/c1-11(18(30)22-10-16(27)25-14(20(32)33)8-17(28)29)23-19(31)13(24-15(26)9-21)7-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,26)(H,25,27)(H,28,29)(H,32,33)/t11-,13-,14-/m0/s1 |
InChI Key |
GEPJWXPQWQJRCR-UBHSHLNASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Origin of Product |
United States |
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